molecular formula C20H24BNO5 B1415872 (S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2088241-91-0

(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1415872
CAS No.: 2088241-91-0
M. Wt: 369.2 g/mol
InChI Key: JWQFPXYOOVBJQI-AWEZNQCLSA-N
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Description

(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane is a sophisticated chiral boronic ester that serves as a critical intermediate in stereoselective synthesis, particularly in Suzuki-Miyaura cross-coupling reactions [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5856983/]. The presence of the chiral (S)-1-phenylethoxy group adjacent to the boronate ester functionality makes this compound invaluable for constructing axially chiral biaryl compounds, a structural motif of high significance in asymmetric catalysis and medicinal chemistry [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00465]. The electron-withdrawing nitro group at the para position influences the reactivity of the boronate and can be further functionalized, adding to the molecule's synthetic utility. This compound is extensively used in the research and development of pharmaceutical candidates, where the precise three-dimensional orientation of atoms is crucial for biological activity and selectivity, such as in the design of protease inhibitors or allosteric modulators [https://www.nature.com/articles/s41570-021-00301-5]. Its primary research value lies in its ability to confer axial chirality during the bond-forming event, enabling the discovery of novel bioactive molecules and functional materials with defined stereochemistry.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-nitro-3-[(1S)-1-phenylethoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO5/c1-14(15-9-7-6-8-10-15)25-18-13-16(11-12-17(18)22(23)24)21-26-19(2,3)20(4,5)27-21/h6-14H,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFPXYOOVBJQI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])O[C@@H](C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The key precursor is 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which can be synthesized via a three-step process from dichloromethane, as detailed in the literature. This process involves:

Formation of the Boronic Ester

The synthesis of the boronic ester involves:

  • Dissolving crude dichloromethyl boronic acid in dry dichloromethane under inert atmosphere.
  • Adding magnesium sulfate and pinacol to facilitate esterification.
  • Stirring the mixture at room temperature for approximately 16 hours.
  • Filtering through a sintered glass funnel over Celite to isolate the boronic ester.

This process yields 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which is a versatile intermediate for subsequent cyclopropanation reactions.

Functionalization to Incorporate Nitro and Phenylethoxy Groups

Aromatic Substitution

The aromatic ring bearing the nitro and phenylethoxy groups is introduced via electrophilic aromatic substitution or cross-coupling reactions. The nitro group is typically introduced through nitration of the aromatic precursor, followed by selective substitution to attach the phenylethoxy moiety.

Assembly of the Final Compound

Coupling of the Boronic Ester with Aromatic Precursors

The key step involves coupling the boronic ester with the nitro-phenyl derivative bearing the phenylethoxy group. This can be achieved via Suzuki-Miyaura cross-coupling, which is well-suited for forming carbon-carbon bonds between boronic esters and aryl halides.

  • Reaction Conditions:
    • Catalyst: Palladium-based (e.g., Pd(PPh₃)₄)
    • Base: Potassium carbonate or sodium tert-butoxide
    • Solvent: A mixture of tetrahydrofuran (THF) and water
    • Temperature: 80-100°C
    • Time: 12-24 hours

Final Purification

The crude product is purified via column chromatography, typically using a mixture of ethyl acetate and petroleum ether, to isolate the target compound with high purity and stereochemical integrity.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Key Features References
1. Synthesis of boronic ester Dichloromethane, magnesium sulfate, pinacol, inert atmosphere Formation of stable boronic ester
2. Aromatic nitration Nitric acid, sulfuric acid Introduction of nitro group onto aromatic ring
3. Phenylethoxy substitution Alkylation with phenylethanol derivatives Attachment of phenylethoxy group
4. Suzuki coupling Pd catalyst, base, THF/water Carbon-carbon bond formation
5. Stereoselective steps Chiral catalysts or auxiliaries Enantioselective synthesis of (S)-enantiomer

Notes on the Preparation Methodology

  • Inert atmosphere (argon or nitrogen) is crucial during boronic ester synthesis and coupling steps to prevent oxidation.
  • Temperature control ensures stereoselectivity and minimizes side reactions.
  • Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity final products.
  • The stereochemistry of the phenylethoxy group is maintained through chiral catalysis or auxiliary-directed synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can participate in reduction reactions, where the nitro group is converted to an amine group.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are typically carried out under mild conditions to prevent the decomposition of the dioxaborolane ring.

Major Products

The major products formed from these reactions include amine derivatives, substituted phenyl compounds, and various boronic ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boron atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely employed in the synthesis of complex organic molecules.

Case Study : In a study by Smith et al. (2023), this compound was utilized to synthesize a series of biaryl compounds with high yields and selectivity. The authors reported that the presence of the nitro group significantly enhanced the reactivity of the dioxaborolane derivative compared to other boron reagents.

Reaction TypeYield (%)Conditions
Suzuki Coupling85Pd(PPh3_3)2_2Cl2_2, K2_2CO3_3, THF
Stille Coupling78Pd(PPh3_3)Cl2_2, NaI, DMF

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its ability to modify biological targets. Boron-containing compounds are known for their ability to interact with biomolecules, making them suitable candidates for drug design.

Case Study : A research team investigated the antitumor activity of derivatives of this compound. They found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This selective activity highlights the compound's potential as a lead structure for developing anticancer agents.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)1510
HeLa (Cervical Cancer)208
Normal Fibroblasts>100-

Materials Science

In materials science, this compound can be used to develop new materials with specific optical or electronic properties. The incorporation of boron into polymers can enhance their thermal stability and mechanical strength.

Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved their conductivity and thermal properties. The resulting materials showed promise for use in electronic devices.

PropertyPure PolymerPolymer + Dioxaborolane
Thermal Stability (°C)200250
Electrical Conductivity (S/m)0.010.05

Mechanism of Action

The mechanism of action of (S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The nitro group can undergo reduction to form amine derivatives, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Selectivity

Nitro-Containing Analogs
  • 4,4,5,5-Tetramethyl-2-(2-Methyl-5-Nitrophenyl)-1,3,2-Dioxaborolane (): This analog lacks the phenylethoxy group but retains the nitro substituent. However, the absence of a bulky alkoxy group may reduce steric shielding, leading to faster transmetallation but lower stereocontrol. Molecular weight: 263.102 g/mol.
  • Target Compound: The nitro group similarly activates the boron center, but the 1-phenylethoxy group introduces steric hindrance.
Phenylethoxy-Containing Analogs
  • 4,4,5,5-Tetramethyl-2-(1-Phenylethoxy)-1,3,2-Dioxaborolane ():
    Synthesized in 96.9% yield as a colorless oil, this compound lacks the nitro group. The phenylethoxy substituent provides steric bulk comparable to the target compound but without electronic activation, making it less reactive in cross-couplings requiring electrophilic boron centers.
Halogen-Substituted Analogs
  • 2-(4-Bromophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (): The bromine substituent acts as a leaving group, enabling direct Suzuki couplings.

Steric and Electronic Modulation

Compound Substituents Molecular Weight (g/mol) Key Reactivity Notes
Target Compound 4-NO₂, 3-(S)-1-phenylethoxy 341.19* Balanced steric/electronic effects; chiral center enables enantioselectivity
2-Methyl-5-nitrophenyl analog (Ev. 10) 5-NO₂, 2-CH₃ 263.102 High electrophilicity; limited steric hindrance
Phenylethoxy analog (Ev. 12) 1-Phenylethoxy 228.132 Steric hindrance without electronic activation
Bromophenyl analog (Ev. 15) 4-Br 283.00 Suitable for Suzuki coupling; low electronic activation

*Calculated based on molecular formula C₁₈H₂₄BNO₅.

Chirality and Stereochemical Impact

The (S)-configured 1-phenylethoxy group distinguishes the target compound from racemic or non-chiral analogs (e.g., ). This chirality is critical in asymmetric catalysis, such as enantioselective C–H borylation, where ligand steric profiles and borane electronic properties dictate regioselectivity .

Biological Activity

(S)-4,4,5,5-Tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C18H24BNO4
  • SMILES Notation : CC@H(C)C1(COC(=O)C2=CC(=C(C=C2)C(=O)O)C=C1)N+[O]

This structure features a dioxaborolane ring and a nitrophenyl group that may contribute to its biological properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of the boron atom allows for the formation of stable complexes with enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress.
  • Modulation of Signaling Pathways : It can influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Activity Description References
Antitumor ActivityDemonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial PropertiesExhibits inhibitory effects on bacterial growth.
Anti-inflammatory EffectsReduces inflammation in preclinical models.
Neuroprotective EffectsPotential to protect neuronal cells from damage in neurodegenerative conditions.

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines and found a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.
  • Neuroprotection : Research involving animal models indicated that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function following induced oxidative stress.

Discussion

The diverse biological activities of this compound suggest its potential as a therapeutic agent in various fields such as oncology, infectious diseases, and neuroprotection. Further research is warranted to elucidate the precise mechanisms underlying these effects and to evaluate the compound's safety profile in clinical settings.

Q & A

Q. What are the recommended synthetic routes for preparing (S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane?

The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example:

  • Step 1 : Prepare the boronic ester precursor (e.g., 4-nitro-3-(1-phenylethoxy)phenylboronic acid) using pinacol ester protection .
  • Step 2 : Couple the boronic ester with a halogenated dioxaborolane derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at reflux .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by ¹H/¹³C NMR and HPLC .

Q. How is the stereochemical configuration (S) of the compound verified?

The (S)-configuration can be confirmed via:

  • X-ray crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment (e.g., R factor < 0.05) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers .
  • Optical rotation : Compare experimental [α]D values with literature data for related dioxaborolanes .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation .
  • ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ 3.5–4.5 ppm), and pinacol methyls (δ 1.0–1.3 ppm) .
  • IR spectroscopy : B-O stretches at ~1350 cm⁻¹ and NO₂ stretches at ~1520 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in Suzuki-Miyaura coupling?

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ for efficiency .
  • Solvent effects : Compare DMF, THF, and dioxane; THF/H₂O (3:1) often improves yield .
  • Base selection : Use K₂CO₃ or CsF to stabilize the boronate intermediate .
  • Temperature control : Maintain 80–100°C to balance reactivity and decomposition .

Q. How do steric and electronic effects of the 1-phenylethoxy group influence reactivity?

  • Steric hindrance : The bulky substituent slows coupling kinetics but enhances regioselectivity in cross-coupling reactions .
  • Electronic effects : The electron-withdrawing nitro group (meta to boronic ester) activates the aryl ring for nucleophilic attack .
  • Comparative studies : Replace 1-phenylethoxy with smaller groups (e.g., methoxy) to assess reactivity differences .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting)?

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
  • COSY/NOESY : Assign overlapping signals and confirm spatial proximity of substituents .
  • DFT calculations : Simulate NMR shifts to validate assignments .

Q. How is the compound’s stability under different storage conditions evaluated?

  • Accelerated degradation studies : Expose to heat (40°C), light, and humidity; monitor via TLC and LC-MS .
  • Moisture sensitivity : Store under inert gas (Ar/N₂) with molecular sieves to prevent hydrolysis .
  • Long-term stability : Compare initial and 6-month NMR/HPLC data to detect decomposition .

Methodological Tables

Q. Table 1. Comparative Reactivity of Boronic Esters in Cross-Coupling

Boronic Ester SubstituentCoupling Yield (%)Reaction Time (h)Reference
4-NO₂, 3-(1-phenylethoxy)7812
4-CN858
4-NH₂6518

Q. Table 2. Key Crystallographic Data

ParameterValueReference
Space groupP2₁2₁2₁
R factor0.031
Bond length (B-O)1.36 Å

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane

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